molecular formula C5H3ClFNO B145234 4-Chloro-3-fluoro-pyridine 1-oxide CAS No. 127108-51-4

4-Chloro-3-fluoro-pyridine 1-oxide

Cat. No. B145234
M. Wt: 147.53 g/mol
InChI Key: NOUWIWISPLZJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-fluoro-pyridine 1-oxide (CFPO) is a chemical compound that has been the subject of extensive scientific research due to its various applications in the field of chemistry and biochemistry. CFPO is a pyridine derivative that is commonly used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

4-Chloro-3-fluoro-pyridine 1-oxide has been extensively used in scientific research due to its various applications. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 4-Chloro-3-fluoro-pyridine 1-oxide has also been used as a starting material in the synthesis of pyridine-containing natural products.

Mechanism Of Action

The mechanism of action of 4-Chloro-3-fluoro-pyridine 1-oxide is not well understood. However, it has been suggested that 4-Chloro-3-fluoro-pyridine 1-oxide may act as a nucleophile in various chemical reactions due to the presence of the oxygen atom in the pyridine ring.

Biochemical And Physiological Effects

4-Chloro-3-fluoro-pyridine 1-oxide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 4-Chloro-3-fluoro-pyridine 1-oxide can cause irritation to the skin, eyes, and respiratory tract.

Advantages And Limitations For Lab Experiments

4-Chloro-3-fluoro-pyridine 1-oxide has several advantages in lab experiments, including its high reactivity and selectivity in various chemical reactions. However, it also has several limitations, including its high cost and toxicity.

Future Directions

For 4-Chloro-3-fluoro-pyridine 1-oxide research include the development of new synthesis methods, investigation of its biochemical and physiological effects, and its potential in the synthesis of natural products, pharmaceuticals, and materials.

properties

CAS RN

127108-51-4

Product Name

4-Chloro-3-fluoro-pyridine 1-oxide

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

4-chloro-3-fluoro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3ClFNO/c6-4-1-2-8(9)3-5(4)7/h1-3H

InChI Key

NOUWIWISPLZJHT-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC(=C1Cl)F)[O-]

Canonical SMILES

C1=C[N+](=CC(=C1Cl)F)[O-]

synonyms

Pyridine, 4-chloro-3-fluoro-, 1-oxide (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

MCPBA (28.1 g) was added to a solution of 4-chloro-3-fluoro-pyridine (10.0 g) in DCM (150 ml) and the reaction mixture stirred for 60 h at RT. The reaction mixture was quenched with 10% aq. Na2S2O3 and the basicity of the aq. phase adjusted with aq. sat. Na2CO3 to pH 9. The aq. phase was extracted with EA (6×), and the combined org. phase was dried over MgSO4 and evaporated to dryness. The desired compound (8.4 g) was used in the next step without further purification.
Name
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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